1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile
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Overview
Description
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the carbonitrile group.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile
- 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile
- 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-indole-5-carbonitrile
Uniqueness
1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile is unique due to the combination of its triazole ring, tert-butyl group, and carbonitrile functionality. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-tert-butyl-4,5,6,7-tetrahydrobenzotriazole-5-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-6H2,1-3H3 |
InChI Key |
GLPWJHRKGAGEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(CC(CC2)C#N)N=N1 |
Origin of Product |
United States |
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